N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at position 1 and a carboxamide-linked 3,4-dimethoxyphenyl group at position 2. The 3,4-dimethoxy substituent on the phenyl ring may enhance solubility and influence binding interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-23-14(19(25)21-12-7-8-15(27-2)16(10-12)28-3)11-13-18(23)22-17-6-4-5-9-24(17)20(13)26/h4-11H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFZBFDXUPANQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Calculated based on molecular formula.
Structure-Activity Relationship (SAR) Insights
- A 9-methyl substituent (as in ) may enhance metabolic stability by blocking oxidation sites.
- Carboxamide Substituents :
- 3,4-Dimethoxyphenyl (target compound): The methoxy groups likely improve solubility and enable hydrogen bonding with target proteins .
- 3-(Imidazolyl)propyl (): This polar group contributes to strong binding with Mycobacterium tuberculosis Ag85C, explaining its potent antitubercular activity .
- Aliphatic chains (e.g., 3-methoxypropyl in ): Increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features a fused tricyclic core comprising pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, substituted at position 1 with a methyl group, position 2 with a 3,4-dimethoxyphenyl carboxamide, and position 4 with a ketone. Retrosynthetic disconnections suggest two primary strategies:
Stepwise Synthesis via Pyrimidine Ring Formation
Condensation-Cyclization Protocol
Step 1: Formation of Pyrimidine Intermediate
4-Amino-2-methylpyrimidin-5-ol is condensed with ethyl 3-(methylamino)propanoate in methanol under reflux (12 h, 78% yield). The reaction proceeds via nucleophilic attack at the pyrimidine’s C5 position, facilitated by triethylamine as a base.
Step 2: Pyrrolo Ring Annulation
The intermediate undergoes cyclization with 2-aminofuran derivatives in ethanol at 80°C for 8 h, forming the pyrrolo[2,3-d]pyrimidine core. This step leverages the reactivity of the furan’s α-position for ring closure.
Step 3: Carboxamide Functionalization
The 2-carboxylic acid derivative is activated using thionyl chloride (SOCl₂) and coupled with 3,4-dimethoxyaniline in dichloromethane (DCM) at 0–25°C (72% yield).
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Aminopyrimidine + Ester | Methanol | 65 | 12 | 78 |
| 2 | Pyrimidine + 2-Aminofuran | Ethanol | 80 | 8 | 65 |
| 3 | Acid + 3,4-Dimethoxyaniline | DCM | 25 | 4 | 72 |
Multicomponent One-Pot Synthesis
Barbituric Acid-Mediated Route
A greener approach involves reacting barbituric acid (1 equiv), methylglyoxal (1 equiv), and 3,4-dimethoxyphenyl isocyanate (1 equiv) in aqueous medium at 25°C for 24 h. The reaction proceeds via:
- Knoevenagel condensation between barbituric acid and methylglyoxal.
- Michael addition of the isocyanate to the α,β-unsaturated intermediate.
- Cyclodehydration to form the tricyclic core.
Catalyst-Free Cyclocondensation
In a modified protocol, 2-aminonicotinic acid, dimethyl acetylenedicarboxylate, and 3,4-dimethoxybenzamide are heated in dimethylformamide (DMF) at 120°C for 6 h. The reaction forms the pyrido-pyrrolo-pyrimidine skeleton via sequential [4+2] cycloaddition and acyl transfer (85% yield).
Critical Analysis of Methodologies
Yield and Scalability
Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Impact (E-factor) |
|---|---|---|
| Stepwise Synthesis | 2,450 | 18.7 |
| One-Pot Synthesis | 1,890 | 6.2 |
The one-pot method reduces waste generation by 67%, making it preferable for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
